molecular formula C17H16N2O2 B5356321 3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole

3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole

Cat. No.: B5356321
M. Wt: 280.32 g/mol
InChI Key: UOKQUFOXQQAQKI-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an oxadiazole ring substituted with a 4-methylphenyl group and a 1-phenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzonitrile with phenoxyacetic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

    Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring and its substituents play a crucial role in binding to these targets, leading to the disruption of essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole
  • 3-(4-methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole
  • 3-(4-nitrophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole

Uniqueness

3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-8-10-14(11-9-12)16-18-17(21-19-16)13(2)20-15-6-4-3-5-7-15/h3-11,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKQUFOXQQAQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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